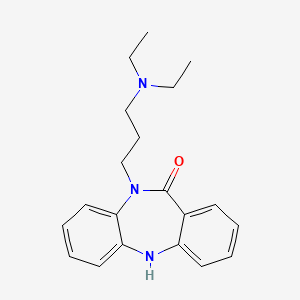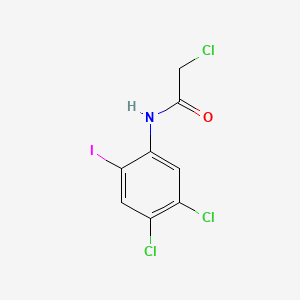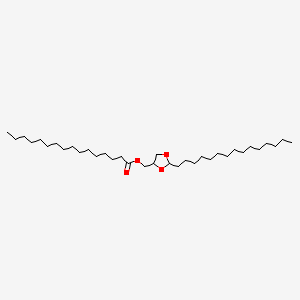
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dioxolane ring and a long aliphatic chain, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate typically involves the reaction of pentadecyl alcohol with palmitic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate esterification. The process can be summarized as follows:
Reactants: Pentadecyl alcohol and palmitic acid.
Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).
Conditions: Elevated temperature (around 100-150°C) and removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities.
化学反应分析
Types of Reactions
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of (2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
相似化合物的比较
Similar Compounds
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: A closely related compound with similar structural features.
Other long-chain esters: Compounds with similar ester groups and long aliphatic chains.
Uniqueness
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate is unique due to its specific combination of a dioxolane ring and a long aliphatic chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
41563-11-5 |
|---|---|
分子式 |
C35H68O4 |
分子量 |
552.9 g/mol |
IUPAC 名称 |
(2-pentadecyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)37-31-33-32-38-35(39-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32H2,1-2H3 |
InChI 键 |
AVXDNDYYTSRSJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)COC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)



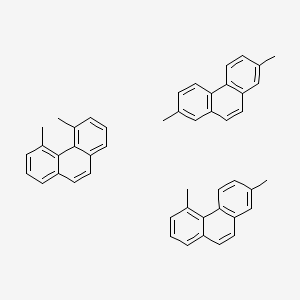
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
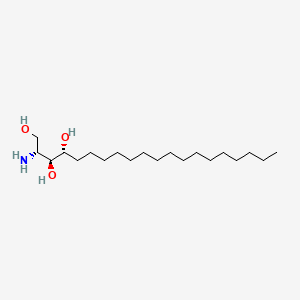
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
